1-Naphthalen-1-ylimidazolidine-2-thione

Description

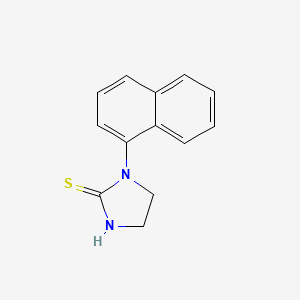

1-Naphthalen-1-ylimidazolidine-2-thione (CAS: 30488-00-7) is a cyclic thiourea derivative with the molecular formula C₁₃H₁₂N₂S and a molar mass of 228.32 g/mol . The compound features a naphthalene group substituted at the 1-position of the imidazolidine-2-thione core, conferring significant steric bulk and aromaticity.

Properties

CAS No. |

30488-00-7 |

|---|---|

Molecular Formula |

C13H12N2S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

1-naphthalen-1-ylimidazolidine-2-thione |

InChI |

InChI=1S/C13H12N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,16) |

InChI Key |

ABXQVILZWXJCGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=S)N1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-ylimidazolidine-2-thione typically involves the reaction of naphthylamine with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of N-heterocyclic carbene (NHC) catalysts to promote the aza-benzoin/aza-acetalization domino reactions . This method allows for the efficient formation of the imidazolidine-2-thione ring with high yields and selectivity.

Industrial Production Methods

Industrial production of 1-Naphthalen-1-ylimidazolidine-2-thione often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-ylimidazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: N-substituted imidazolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-ylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of anti-HIV activity, it inhibits viral enzymes, preventing the replication of the virus .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The naphthalene substituent imparts unique characteristics to 1-Naphthalen-1-ylimidazolidine-2-thione compared to other derivatives:

Key Observations :

- The naphthalen-1-yl group significantly increases molecular weight and hydrophobicity, likely reducing aqueous solubility compared to methyl or hydroxyethyl derivatives.

- Acylated derivatives (e.g., benzoyl) exhibit intermediate hydrophobicity but retain reactive thiourea moieties for further functionalization .

Computational and Structural Insights

- Semi-Empirical Simulations: Used to rationalize acylation reaction pathways, highlighting electronic effects (e.g., electron-deficient acyl chlorides favor mono-acylation) .

- Crystallographic Data : Structural comparisons (e.g., bond lengths, torsion angles) for hydroxyethyl derivatives were resolved using SHELX software, emphasizing planar thiourea moieties and hydrogen-bonding networks . The naphthalen-1-yl group likely disrupts such networks, altering solid-state packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.